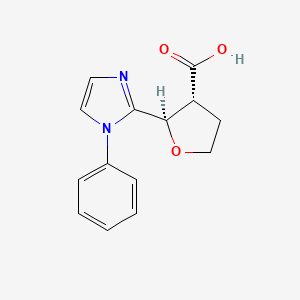
2-(1-phenyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(1-phenyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid, trans” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Structure Analysis
The molecular structure of “2-(1-phenyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid, trans” consists of 14 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The InChI key for this compound is TTZOSKADNJZIGW-VXGBXAGGSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1-phenyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid, trans” include a molecular weight of 258.27 . The compound is a powder at room temperature .Scientific Research Applications
Catalytic Applications
N-heterocyclic carbenes (NHC), including imidazol-2-ylidenes, have been identified as efficient catalysts in transesterification between esters and alcohols. They mediate the acylation of alcohols with vinyl acetate at room temperature, showcasing their versatility in organic synthesis. Aryl- or alkyl-substituted NHC catalysts can catalyze the formation of esters from commercially available methyl esters and alcohols in very short reaction times, highlighting their potential in synthetic organic chemistry and material science applications (Grasa, Kissling, & Nolan, 2002; Grasa, Gueveli, Singh, & Nolan, 2003).
Material Science Applications
In material science, coordination complexes based on flexible dicarboxylate and different N-donor coligands have been synthesized for environmental applications. For instance, ether-bridged dicarboxylic acid complexes have shown promising photocatalytic properties for the UV-light-driven degradation of organic dye pollutants, suggesting their potential use in water purification and environmental remediation (Lu et al., 2021).
Synthetic Applications
Imidazole-based compounds have also been explored for their synthetic utility. The formation of N-heterocyclic carbenes through electrochemical reduction demonstrates their potential in creating nucleophilic carbene catalysts compatible with ionic liquids. This approach offers a convenient method for generating imidazol-2-ylidenes, potentially expanding the toolbox for synthetic chemists in developing new catalytic systems (Gorodetsky, Ramnial, Branda, & Clyburne, 2004).
Antimicrobial and Antifungal Applications
Although the request specifically excluded drug use and dosage information, it's worth mentioning that related compounds have been investigated for their antimicrobial and antifungal properties, demonstrating the broad range of applications for imidazole and oxolane derivatives in scientific research beyond the specified exclusions (Heeres & van Cutsem, 1981).
Safety And Hazards
The safety information available for “2-(1-phenyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid, trans” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
(2R,3R)-2-(1-phenylimidazol-2-yl)oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-14(18)11-6-9-19-12(11)13-15-7-8-16(13)10-4-2-1-3-5-10/h1-5,7-8,11-12H,6,9H2,(H,17,18)/t11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZOSKADNJZIGW-VXGBXAGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)C2=NC=CN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)O)C2=NC=CN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-phenyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid, trans | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

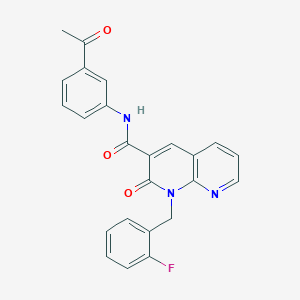
![4-Acetyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2715516.png)
![[(3-Methoxyphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2715519.png)
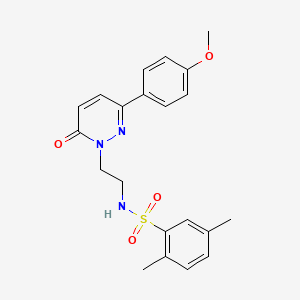
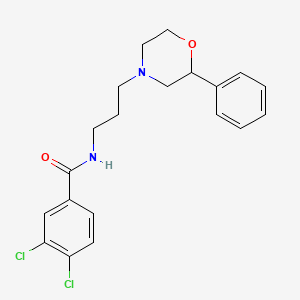
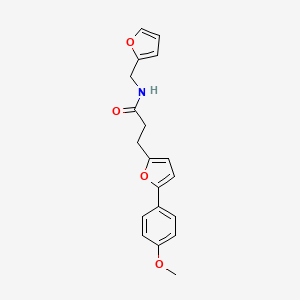
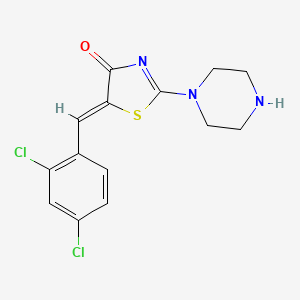
![6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B2715527.png)
![2-(2-Methylphenoxy)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2715531.png)
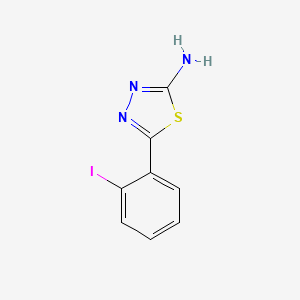
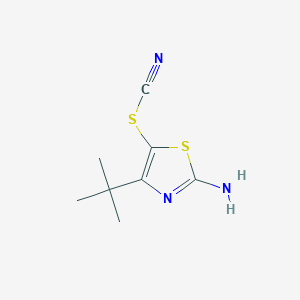
![N-benzyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2715535.png)
![(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1-(tetrahydrofuran-2-ylmethyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2715536.png)
![4-(1H-benzo[d]imidazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2715537.png)